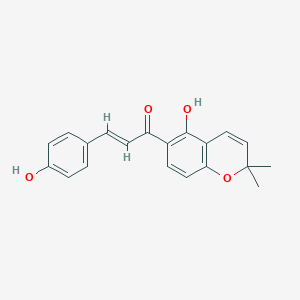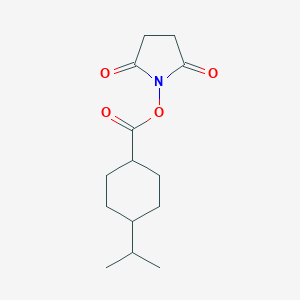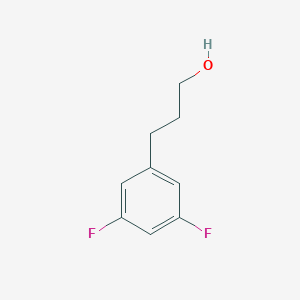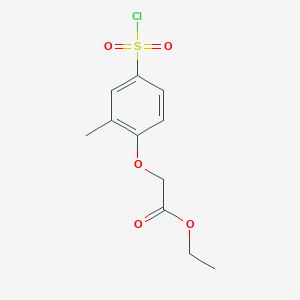![molecular formula C20H13N3Na2O6S2 B017388 Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate CAS No. 107471-52-3](/img/structure/B17388.png)
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a chemical compound that has been widely used in scientific research. It is commonly referred to as Acid Orange 7 and is a synthetic azo dye. This compound is used as a pH indicator, a biological stain, and a dye for textiles and paper.
作用機序
The mechanism of action of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves the formation of an azo bond between the diazonium salt and 2-naphthol. This results in the formation of a colored compound that can be used as a pH indicator or a biological stain.
生化学的および生理学的効果
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has no known biochemical or physiological effects. It is considered to be non-toxic and is not known to have any adverse effects on human health or the environment.
実験室実験の利点と制限
One of the main advantages of using Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate in lab experiments is its high solubility in water. This makes it easy to prepare solutions of known concentrations. Additionally, it has a high molar absorptivity, which makes it highly sensitive for use in assays.
One of the limitations of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is its sensitivity to light. It is known to fade over time when exposed to light, which can affect the accuracy of results in experiments.
将来の方向性
There are several future directions for the use of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate in scientific research. One potential area of research is the development of new pH indicators and biological stains based on this compound. Additionally, it may be possible to modify the structure of this compound to improve its stability and sensitivity in assays. Finally, it may be possible to use this compound in the development of new dyes for the textile and paper industry.
合成法
The synthesis of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves the reaction between 2-naphthol and diazonium salt of 5-amino-2-naphthalenesulfonic acid in the presence of sodium carbonate. The reaction results in the formation of a yellow-orange precipitate, which is then purified and recrystallized to obtain the final product.
科学的研究の応用
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has been widely used in scientific research. It is commonly used as a pH indicator in various biological and chemical assays. It is also used as a biological stain for the detection of proteins, nucleic acids, and lipids. Additionally, it has been used as a dye in the textile and paper industry.
特性
CAS番号 |
107471-52-3 |
|---|---|
製品名 |
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
分子式 |
C20H13N3Na2O6S2 |
分子量 |
501.4 g/mol |
IUPAC名 |
disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O6S2.2Na/c21-18-8-9-19(16-7-5-14(11-17(16)18)30(24,25)26)23-22-13-4-6-15-12(10-13)2-1-3-20(15)31(27,28)29;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChIキー |
SWCGEBCDFBHIBT-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



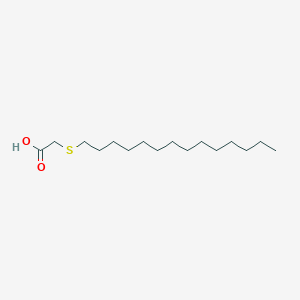
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)

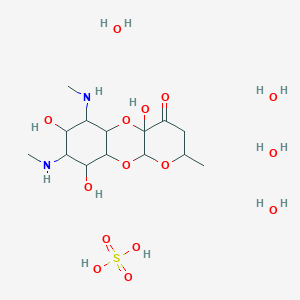
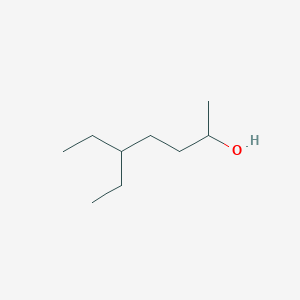

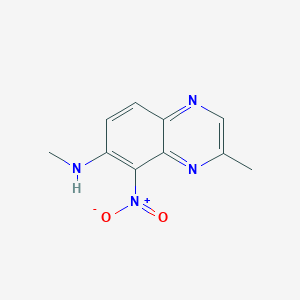
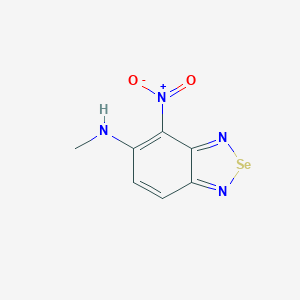
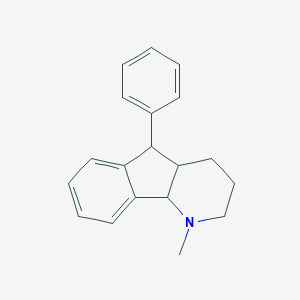
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
